Elacridar-d4 (Major)

Vue d'ensemble

Description

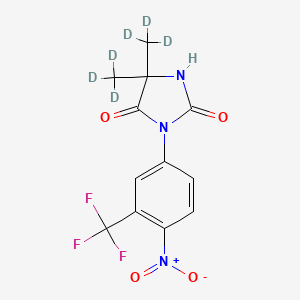

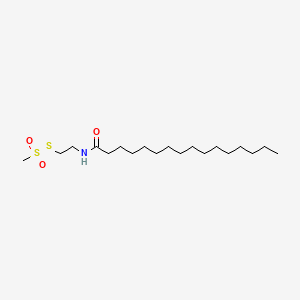

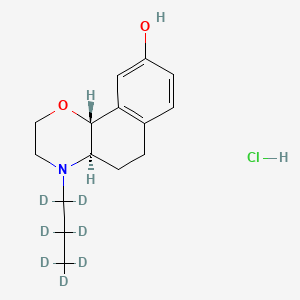

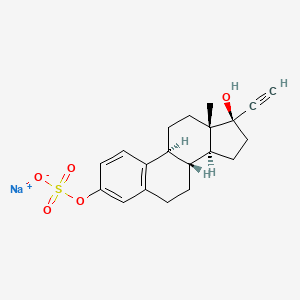

Elacridar-d4 (Major) is an oral bioenhancer that targets multiple drug resistance in tumors . In many cases, the appearance of multidrug resistance in cancer is due to a change in expression of protein inhibitors . It is a small molecule and its chemical formula is C34H33N3O5 .

Synthesis Analysis

Elacridar is practically insoluble in water, resulting in low bioavailability which currently limits its clinical application . A novel amorphous solid dispersion (ASD) tablet containing elacridar has been evaluated for in vitro dissolution and clinical pharmacokinetics .Molecular Structure Analysis

Elacridar is a potent and specific non-competitive inhibitor of P-gp . It acts by inhibiting the ATP hydrolysis by modulating the ATPase activity .Chemical Reactions Analysis

Elacridar functions by inhibiting P-glycoprotein, resulting in an increased bioavailability of coadministered drugs . It is an ATP-dependent efflux pump with broad substrate specificity .Physical And Chemical Properties Analysis

The average weight of Elacridar-d4 (Major) is 563.6429 and the monoisotopic weight is 563.242021181 .Applications De Recherche Scientifique

Impact on Drug Distribution to the Brain

Elacridar has been extensively studied for its ability to influence the distribution of drugs to the brain. In nonhuman primates, intravenous infusion of elacridar has been used to achieve controlled plasma concentrations, providing a useful tool for assessing the impact of ABCB1/ABCG2 on drug disposition to the brain (Goutal et al., 2018). Another study highlighted the importance of the route of administration in achieving effective plasma and brain concentrations of elacridar, emphasizing its role in examining the influence of efflux transporters on drug distribution to the brain (Sane, Agarwal, & Elmquist, 2012).

Enhancing Drug Bioavailability

Elacridar has shown promise in enhancing the bioavailability of drugs that are substrates of drug-efflux transporters. A study evaluating the clinical pharmacokinetics of an amorphous solid dispersion tablet containing elacridar indicated improved pharmacokinetic exposure, highlighting its potential as an absorption enhancer of drugs (Sawicki et al., 2017). Additionally, the development of a novel microemulsion formulation of elacridar to improve its bioavailability has been explored, showing its effectiveness in improving the brain penetration of other drugs in animal models (Sane, Mittapalli, & Elmquist, 2013).

Role in Overcoming Drug Resistance

Elacridar's ability to inhibit P-gp and BCRP effectively makes it a valuable tool in overcoming drug resistance, particularly in the context of cancer treatment. Studies have demonstrated its potential in enhancing the central nervous system distribution of drugs, thus targeting tumor cells in the brain that overexpress transporters (Sane, Agarwal, Mittapalli, & Elmquist, 2013). Furthermore, the therapeutic utility of elacridar in oncology has been discussed, emphasizing its role in rescuing the sensitivity of drug-resistant cancer cells (Dash, Babu, & Srinivas, 2017).

Pharmaceutical Development and Quality Control

The development of stable pharmaceutical formulations of elacridar is critical for its clinical application. Research has focused on creating formulations that resolve its low solubility in water, such as an amorphous solid dispersion formulation for proof-of-concept clinical studies (Sawicki, Schellens, Beijnen, & Nuijen, 2017). Additionally, a validated liquid chromatographic method for the pharmaceutical quality control of products containing elacridar has been developed, ensuring the quality and efficacy of elacridar-based treatments (Sawicki et al., 2016).

Safety And Hazards

Orientations Futures

While strong evidence reported from in vitro and in vivo preclinical and clinical data provides the basis for an effective blockade of P-gp efflux by elacridar, the clinical translation of the promise has been elusive not just for elacridar but also for other third-generation P-gp inhibitors . The review provides introspection and perspectives on the lack of clinical translation of this class of drugs and a broad framework of strategies and considerations in the potential application of elacridar and other P-gp inhibitors in oncology therapeutics .

Propriétés

IUPAC Name |

5-methoxy-9-oxo-N-[4-[1,1,2,2-tetradeuterio-2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)ethyl]phenyl]-10H-acridine-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H33N3O5/c1-40-28-9-5-7-26-32(28)36-31-25(33(26)38)6-4-8-27(31)34(39)35-24-12-10-21(11-13-24)14-16-37-17-15-22-18-29(41-2)30(42-3)19-23(22)20-37/h4-13,18-19H,14-17,20H2,1-3H3,(H,35,39)(H,36,38)/i14D2,16D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSFCMRGOZNQUSW-RCYYZLFTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1NC3=C(C2=O)C=CC=C3C(=O)NC4=CC=C(C=C4)CCN5CCC6=CC(=C(C=C6C5)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C1=CC=C(C=C1)NC(=O)C2=CC=CC3=C2NC4=C(C3=O)C=CC=C4OC)C([2H])([2H])N5CCC6=CC(=C(C=C6C5)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H33N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40675877 | |

| Record name | N-{4-[2-(6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(~2~H_4_)ethyl]phenyl}-5-methoxy-9-oxo-9,10-dihydroacridine-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40675877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

567.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Elacridar-d4 (Major) | |

CAS RN |

1189481-51-3 | |

| Record name | ||

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1189481-51-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-{4-[2-(6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(~2~H_4_)ethyl]phenyl}-5-methoxy-9-oxo-9,10-dihydroacridine-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40675877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(4R)-3-[(3S)-3-(3-Aminophenyl)pentanoyl]-4-phenyl-1,3-oxazolidin-2-one](/img/structure/B563631.png)